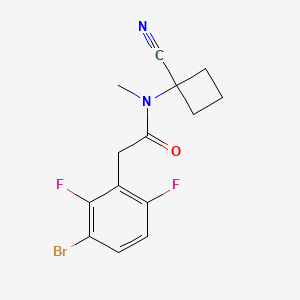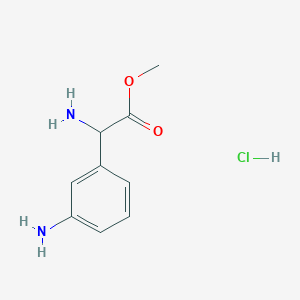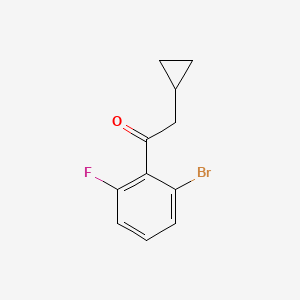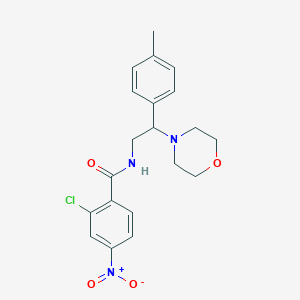
2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide, also known as BMS-986177, is a novel small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various diseases.
Mechanism of Action
2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide is a selective inhibitor of TYK2, a member of the Janus kinase (JAK) family of enzymes. JAKs play a crucial role in the signaling pathways of cytokines, which are involved in the regulation of immune responses. By inhibiting TYK2, 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide can modulate cytokine signaling and reduce inflammation, making it a promising therapeutic agent for inflammatory diseases.
Biochemical and Physiological Effects
2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide has been shown to reduce inflammation and improve disease symptoms in animal models of inflammatory bowel disease, psoriasis, and rheumatoid arthritis. Additionally, 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide has been shown to reduce cytokine levels in the blood, indicating that it is modulating cytokine signaling as intended.
Advantages and Limitations for Lab Experiments
One advantage of 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide is its selectivity for TYK2, which reduces the risk of off-target effects. Additionally, 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide has a favorable safety profile, making it a promising candidate for further development. However, one limitation of 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide is its relatively low yield in the synthesis process, which may make it difficult to scale up for commercial production.
Future Directions
For 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide include further preclinical studies to evaluate its efficacy in treating inflammatory diseases, as well as clinical trials to assess its safety and efficacy in humans. Additionally, research could focus on optimizing the synthesis method to increase the yield of 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide and reduce production costs. Finally, 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide could be evaluated for its potential to treat other diseases that are characterized by inflammation, such as multiple sclerosis and lupus.
In conclusion, 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide is a promising small molecule inhibitor that has shown efficacy in preclinical studies for the treatment of various inflammatory diseases. Its selectivity for TYK2 and favorable safety profile make it a promising candidate for further development, and future research should focus on optimizing its synthesis method and evaluating its potential to treat other diseases.
Synthesis Methods
The synthesis of 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide involves the reaction of 3-bromo-2,6-difluoroaniline with 1-cyanocyclobutylamine, followed by the addition of N-methylacetamide. The reaction is carried out in the presence of a catalyst and solvent, and the resulting product is purified through column chromatography. The overall yield of the synthesis is approximately 30%.
Scientific Research Applications
2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide has been extensively studied for its potential therapeutic applications. In preclinical studies, it has shown efficacy in treating various diseases, including inflammatory bowel disease, psoriasis, and rheumatoid arthritis. Additionally, 2-(3-Bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
properties
IUPAC Name |
2-(3-bromo-2,6-difluorophenyl)-N-(1-cyanocyclobutyl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrF2N2O/c1-19(14(8-18)5-2-6-14)12(20)7-9-11(16)4-3-10(15)13(9)17/h3-4H,2,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUSETUQCVLVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=C(C=CC(=C1F)Br)F)C2(CCC2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2694610.png)

![Ethyl 5-(4-ethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2694612.png)
![(4Z)-12-(4-methoxyphenyl)-4-[(2,4,5-trimethoxyphenyl)methylidene]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; 1,4-dioxane](/img/structure/B2694614.png)




![N-(1,4-Dioxaspiro[4.5]decan-6-yl)-3-(prop-2-enoylamino)propanamide](/img/structure/B2694623.png)
![3-(3-Oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)propanoic acid](/img/structure/B2694624.png)
![N-[3-Fluoro-4-(tetrazol-1-yl)phenyl]prop-2-enamide](/img/structure/B2694625.png)


![3-[4-(4-methoxybenzoyl)piperazin-1-yl]-1-methylquinoxalin-2(1H)-one](/img/structure/B2694631.png)